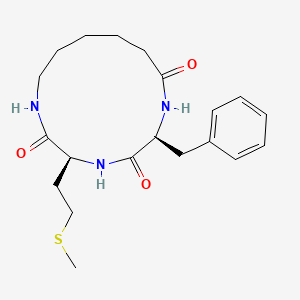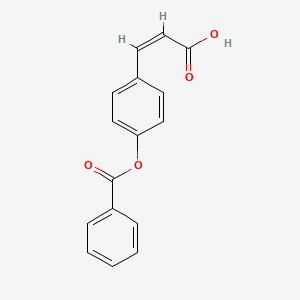
P-Hydroxycinnamic acid, benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Hydroxycinnamic acid, benzoate is a compound that belongs to the class of hydroxycinnamic acids, which are phenolic compounds widely found in plants. These compounds are known for their antioxidant, anti-inflammatory, and anticancer properties . This compound is a derivative of cinnamic acid and benzoic acid, combining the structural features of both.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The common synthetic route for p-hydroxycinnamic acids involves a base-catalyzed Knoevenagel-Doebner condensation between malonic acid and the corresponding aldehyde . This reaction typically uses pyridine as a solvent and catalyst. Another method involves the bacterial synthesis of hydroxycinnamic acids from glucose in Escherichia coli by introducing specific genes .
Industrial Production Methods
Industrial production of p-hydroxycinnamic acids can be achieved through chemical synthesis, extraction from lignocellulosic biomass, or bioconversion using engineered microbial systems . These methods aim to produce high yields of the compound efficiently and sustainably.
Análisis De Reacciones Químicas
Types of Reactions
P-Hydroxycinnamic acid, benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxycinnamic acids into quinones or other oxidized products.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond.
Substitution: Hydroxycinnamic acids can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives of the original compound .
Aplicaciones Científicas De Investigación
P-Hydroxycinnamic acid, benzoate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which p-hydroxycinnamic acid, benzoate exerts its effects involves its antioxidant activity. It acts as a chain-breaking antioxidant by scavenging free radicals, which is related to its hydrogen or electron-donating capacity . This activity helps protect cells from oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxycinnamic acids such as:
- Cinnamic acid
- P-Coumaric acid
- Ferulic acid
- Caffeic acid
- Chlorogenic acid
- Rosmarinic acid
Uniqueness
P-Hydroxycinnamic acid, benzoate is unique due to its combined structural features of cinnamic acid and benzoic acid, which confer distinct properties and applications. Its specific antioxidant and anti-inflammatory activities make it particularly valuable in various fields of research and industry .
Propiedades
Número CAS |
75175-10-9 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
(Z)-3-(4-benzoyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)11-8-12-6-9-14(10-7-12)20-16(19)13-4-2-1-3-5-13/h1-11H,(H,17,18)/b11-8- |
Clave InChI |
KOKUTEOWSHGSAQ-FLIBITNWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


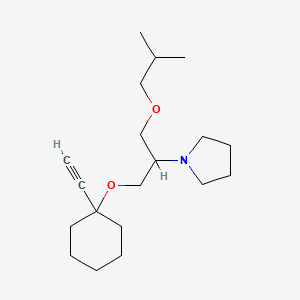
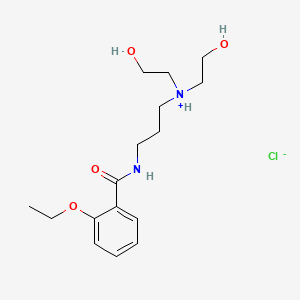

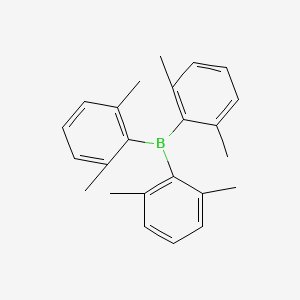
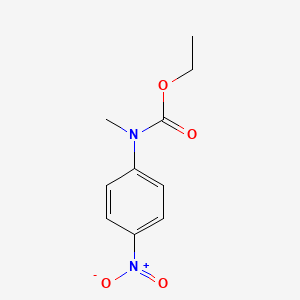
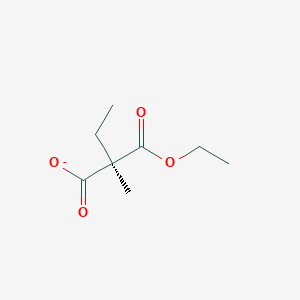
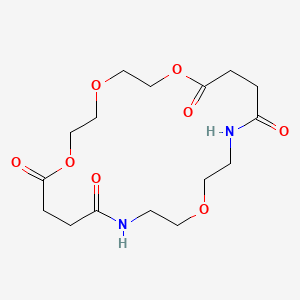

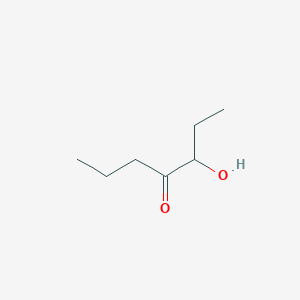

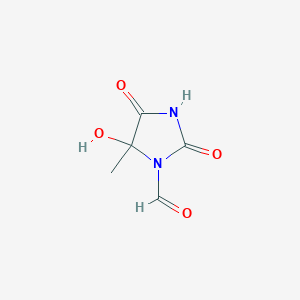
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
